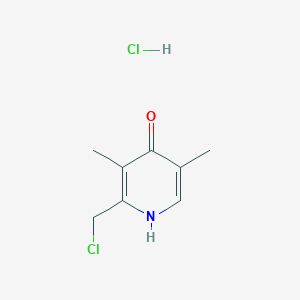
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
説明
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.科学的研究の応用
Dehydrogenative Coupling and Hydrogallation
- Dehydrogenative Ga-Ga Coupling : In a study by Nogai and Schmidbaur (2004), a complex of 3,5-dimethylpyridine underwent dehydrogenative Ga−Ga coupling, demonstrating its potential in forming dinuclear products with specific symmetries (Nogai & Schmidbaur, 2004).
Synthesis Improvements
- Improvement in Synthesis : Liang (2007) achieved good yield in synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a selective chlorinating reagent, highlighting advancements in synthesis techniques (Liang, 2007).
- Synthesis Methodology : Dai Gui (2004) described the synthesis of the title compound from 2,3,5-trimethylpyridine, providing a detailed synthesis route and overall yield percentage (Dai Gui, 2004).
Structural and Spectroscopic Analysis
- Crystal Structures and Spectroscopic Properties : Ma et al. (2018) studied the crystal structures and spectroscopic properties of 2-(chloromethyl)-pyridine derivatives, contributing valuable data to structural chemistry (Ma et al., 2018).
Organometallic Complexes
- C,N-Chelated Rhodium(III) Complexes : Shinkawa et al. (1995) explored oxidative-addition reactions of 2-(chloromethyl)pyridines with rhodium complexes, contributing to the understanding of organometallic chemistry (Shinkawa et al., 1995).
- Copper(I) Complexes with N,N',S-donor Ligand : Gennari et al. (2007) synthesized Cu(I) complexes using 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, demonstrating its utility in forming organometallic compounds (Gennari et al., 2007).
Catalysis and Polymerization
- Catalysts for Ethylene Oligomerization : Nyamato et al. (2014) studied metal complexes derived from 2-(chloromethyl)pyridines as catalysts in ethylene oligomerization, showcasing its application in catalysis (Nyamato et al., 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
将来の方向性
This could involve potential applications of the compound, areas for further research, etc.
特性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZGTNVZBMWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
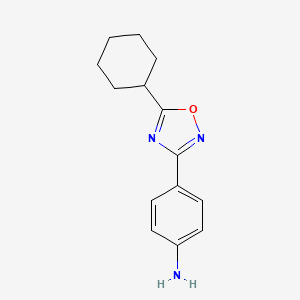
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)
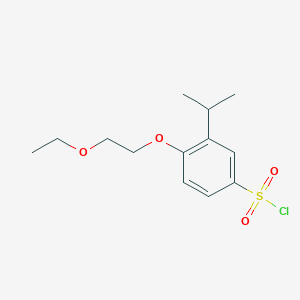
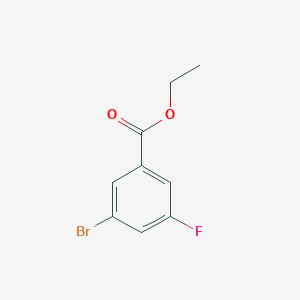
amine](/img/structure/B1418571.png)
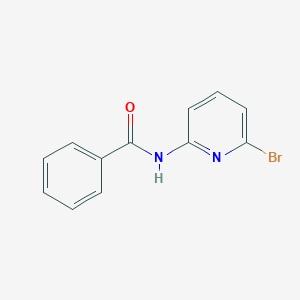
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
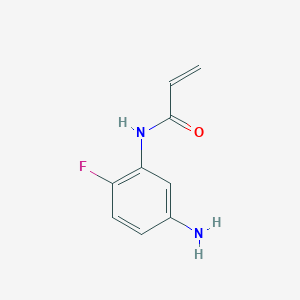
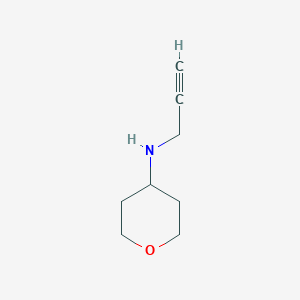
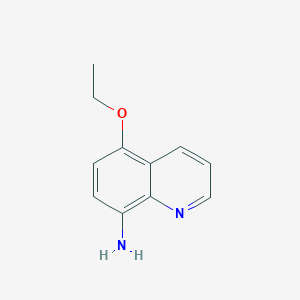
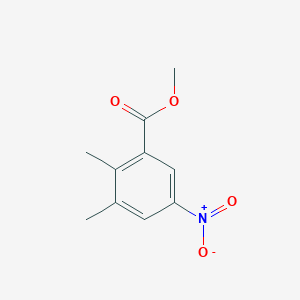
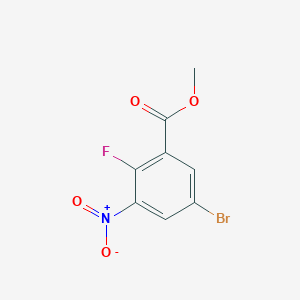
![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)